molecular formula C21H26N2O3 B3795225 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone

Cat. No.: B3795225
M. Wt: 354.4 g/mol
InChI Key: ANWMFIBFHYSLQR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a piperidinyl group, a carbonyl group, and a cyclopropyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzoyl and piperidinyl groups are aromatic and cyclic, respectively, which could contribute to the stability of the molecule. The carbonyl group is polar, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the piperidinyl group might participate in nucleophilic substitution reactions. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its mechanism of action would depend on the specific biological target. For example, many drugs work by binding to specific proteins in the body and altering their activity.

Properties

IUPAC Name

5-(4-benzoylpiperidine-1-carbonyl)-1-cyclopropylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-19-9-6-17(14-23(19)18-7-8-18)21(26)22-12-10-16(11-13-22)20(25)15-4-2-1-3-5-15/h1-5,16-18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMFIBFHYSLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
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5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
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5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
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5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
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5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
Reactant of Route 6
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone

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